N-Boc-3-azido-L-alanine

Description

Significance of Modified Amino Acids in Chemical Biology and Organic Synthesis

Modified amino acids, which are standard amino acids that have undergone chemical alterations to their structure, are fundamental to the fields of chemical biology and organic synthesis. fiveable.me These modifications can range from simple additions of functional groups like methyl or phosphate (B84403) groups to more complex structural changes. fiveable.meamerigoscientific.com Such alterations significantly impact the amino acid's properties, which in turn influences the structure, function, and stability of proteins they constitute. fiveable.me

In chemical biology, modified amino acids are instrumental in understanding complex biological processes. amerigoscientific.com Post-translational modifications (PTMs), where amino acid side chains are chemically altered after protein synthesis, are a natural example of this, regulating everything from enzyme activity to cellular signaling pathways. nih.govlibretexts.orgnumberanalytics.com Researchers use synthetic modified amino acids to probe these systems, study protein folding, and investigate protein-protein interactions. nih.govnumberanalytics.com

In organic synthesis, particularly in drug design and development, modified amino acids are invaluable. fiveable.me Incorporating these non-canonical amino acids into peptide-based drugs can enhance their therapeutic properties, such as increasing stability against degradation by proteases, improving binding affinity to biological targets, and altering pharmacokinetic profiles. fiveable.mersc.org The ability to synthesize peptides with precisely controlled sequences and modifications allows for the creation of novel therapeutic agents. amerigoscientific.com

Role of Azido-Functionalized Amino Acids in Advanced Synthetic Methodologies

Among the various types of modified amino acids, those functionalized with an azide (B81097) group (–N₃) have become particularly prominent in advanced synthetic methodologies. researchgate.net The azide group is a versatile functional group in organic chemistry; it is relatively stable, compact, and can participate in a variety of highly specific and efficient chemical reactions. researchgate.netwikipedia.org

The most notable application of azido-functionalized amino acids is in "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). wikipedia.org These reactions allow for the formation of a stable triazole linkage between the azido-amino acid and an alkyne-containing molecule. wikipedia.org This capability is widely exploited for:

Bioconjugation: Attaching molecules like fluorescent dyes, imaging agents, or drug payloads to peptides and proteins. smolecule.com

Peptide Cyclization: Creating cyclic peptides, which often have enhanced stability and biological activity. iris-biotech.deiris-biotech.de

Synthesis of Complex Peptides: Building intricate peptide structures, including branched and modified peptides. researchgate.net

Furthermore, the azide group can serve as a "masked" amino group. iris-biotech.deiris-biotech.de It can be selectively reduced to a primary amine under mild conditions, a reaction known as the Staudinger ligation. wikipedia.org This allows for site-specific introduction of an amine functionality at a desired stage of a complex synthesis. wikipedia.org The unique reactivity of azido (B1232118) acids makes them powerful tools for creating novel biomolecules and materials. researchgate.net

Overview of N-Boc-3-azido-L-alanine as a Versatile Building Block in Chemical Research

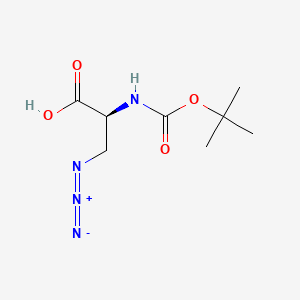

This compound, also known as (S)-3-azido-2-((tert-butoxycarbonyl)amino)propanoic acid, is a prime example of a bifunctional building block that combines the key features of modified amino acids. achemblock.com Its structure incorporates the L-alanine backbone, an azide group at the beta-position, and a tert-butoxycarbonyl (Boc) protecting group on the alpha-amine.

| Chemical Properties of this compound | |

| IUPAC Name | (S)-3-azido-2-((tert-butoxycarbonyl)amino)propanoic acid |

| CAS Number | 122225-54-1 |

| Molecular Formula | C₈H₁₄N₄O₄ |

| Molecular Weight | 230.22 g/mol |

| Appearance | White to off-white crystalline powder |

| Data sourced from multiple chemical suppliers and databases. achemblock.comactivate-scientific.combaseclick.eunih.gov |

The Boc group is an acid-labile protecting group essential for peptide synthesis. It prevents the alpha-amine from participating in unwanted side reactions during peptide chain elongation and can be selectively removed under acidic conditions. This feature, combined with the reactive azide handle, makes this compound an exceptionally versatile reagent. iris-biotech.de

Researchers utilize this compound extensively in solid-phase peptide synthesis (SPPS) to incorporate an azide functionality at a specific position within a peptide sequence. iris-biotech.de The resulting azide-modified peptide can then be subjected to click chemistry reactions to conjugate it with other molecules or to induce cyclization. baseclick.eu This has proven invaluable in the development of new therapeutic peptides, diagnostic tools, and in the fundamental study of biological systems. baseclick.eu Its utility in creating non-natural amino acids and complex peptide natural products further underscores its importance as a foundational building block in modern chemical and biological research. researchgate.netacs.org

Structure

3D Structure

Properties

IUPAC Name |

(2S)-3-azido-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N4O4/c1-8(2,3)16-7(15)11-5(6(13)14)4-10-12-9/h5H,4H2,1-3H3,(H,11,15)(H,13,14)/t5-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIFVOLVBGXELHT-YFKPBYRVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CN=[N+]=[N-])C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CN=[N+]=[N-])C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122225-54-1 | |

| Record name | (2S)-3-azido-2-{[(tert-butoxy)carbonyl]amino}propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for N Boc 3 Azido L Alanine and Its Analogues

Strategies for Azido (B1232118) Group Introduction at the 3-Position of the L-Alanine Backbone

The introduction of the azido group at the 3-position of the L-alanine backbone is a critical transformation for which several effective methods have been developed. These methods range from direct displacement reactions to rearrangements and ring-opening strategies, each offering distinct advantages in terms of stereocontrol, yield, and substrate scope.

Copper-catalyzed reactions involving diazo compounds are versatile for forming carbon-carbon and carbon-heteroatom bonds. researchgate.netresearchgate.netrsc.org In the context of amino acid synthesis, copper-catalyzed asymmetric N-H insertion reactions have been employed to couple diazo compounds with carbamates, yielding α-amino acid derivatives. organic-chemistry.org While direct diazo-transfer to an appropriate precursor to form N-Boc-3-azido-L-alanine is a plausible strategy, the literature more commonly highlights copper's role in other transformations of diazo compounds. For instance, copper catalysts can generate copper-carbene intermediates from diazo compounds, which then undergo various reactions. researchgate.netresearchgate.netrsc.orgbeilstein-journals.org

The diazo-transfer reaction itself, for converting amines to azides, has been optimized for use in complex molecular settings, such as on DNA-tagged molecules, using reagents like imidazole-1-sulfonyl azide (B81097) sulfate (B86663) salt and a copper(II) sulfate catalyst. nih.gov This highlights the potential for copper-catalyzed diazo-transfer reactions in the synthesis of azido-functionalized amino acids, though specific examples for the direct synthesis of this compound via this method require further exploration in the provided literature.

The Mitsunobu reaction is a powerful method for converting primary and secondary alcohols into a variety of functional groups, including azides, with a characteristic inversion of stereochemistry. nih.govwikipedia.orgorganic-chemistry.org This reaction is particularly well-suited for the synthesis of this compound from N-Boc-L-serine derivatives. The reaction typically involves triphenylphosphine (B44618) (PPh3) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the hydroxyl group for nucleophilic substitution by hydrazoic acid (HN3). nih.govwikipedia.orgorganic-chemistry.org

The choice of reagents and reaction conditions can be optimized to achieve high yields and stereochemical fidelity. For instance, using 1,1'-(azodicarbonyl)dipiperidine (B77770) (ADDP) and trimethylphosphine (B1194731) (PMe3) has been shown to effectively convert chiral tertiary α-hydroxy esters to α-azido esters with complete inversion of configuration. organic-chemistry.org Diphenylphosphoryl azide (DPPA) is also commonly used as a source of azide in Mitsunobu reactions. commonorganicchemistry.com

The general mechanism involves the formation of a phosphonium (B103445) salt from the reaction of PPh3 and DEAD, which then activates the alcohol. Subsequent S_N2 attack by the azide nucleophile results in the desired product with inverted stereochemistry. nih.gov

Table 1: Typical Reagents for Mitsunobu Azidation

| Reagent Type | Examples |

|---|---|

| Phosphine (B1218219) | Triphenylphosphine (PPh3), Trimethylphosphine (PMe3) |

| Azodicarboxylate | Diethyl azodicarboxylate (DEAD), Diisopropyl azodicarboxylate (DIAD), 1,1'-(Azodicarbonyl)dipiperidine (ADDP) |

| Azide Source | Hydrazoic acid (HN3), Diphenylphosphoryl azide (DPPA) |

A common and straightforward method for introducing an azide group is through the activation of a hydroxyl group, followed by nucleophilic substitution with an azide salt. nih.gov This two-step process is a widely used alternative to the Mitsunobu reaction. The hydroxyl group of an N-Boc-L-serine derivative is first converted into a good leaving group, typically a mesylate or tosylate, by reacting it with mesyl chloride (MsCl) or tosyl chloride (TsCl) in the presence of a base. nih.gov

The resulting sulfonate ester is then treated with an azide source, such as sodium azide (NaN3), in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). nih.govacs.org This leads to an S_N2 reaction where the azide ion displaces the sulfonate group, resulting in the formation of this compound with inversion of stereochemistry at the β-carbon.

A potential side reaction in this process is elimination, which can lead to the formation of the corresponding dehydroalanine (B155165) derivative. nih.gov Careful optimization of the reaction conditions is therefore crucial to maximize the yield of the desired azido product. nih.gov

Table 2: Two-Step Azidation via Hydroxyl Activation

| Step | Reagents | Product |

|---|---|---|

| 1. Activation | Mesyl chloride (MsCl) or Tosyl chloride (TsCl), Base (e.g., triethylamine) | N-Boc-L-serine mesylate/tosylate |

The Hofmann rearrangement provides a unique route to β-amino-L-alanine derivatives from N-protected L-asparagine. lookchem.comwikipedia.orgmasterorganicchemistry.com This reaction involves the conversion of a primary amide to a primary amine with one fewer carbon atom. wikipedia.org When applied to N-protected asparagine, the side-chain amide is converted to an amine, yielding a 2,3-diaminopropionic acid derivative.

Several reagents can be used to effect this transformation. Hypervalent iodine reagents, such as iodosobenzene (B1197198) diacetate (PIDA) and (diacetoxyiodo)benzene, have proven to be particularly effective for the Hofmann rearrangement of N-Boc-L-asparagine. nih.govlookchem.com The reaction with PIDA generally proceeds smoothly in mixed solvent systems to give good yields of N-Boc-β-amino-L-alanine. lookchem.com This intermediate can then be further functionalized, for instance, through a subsequent diazo-transfer reaction to introduce the azide group at the newly formed amino group. nih.gov

Table 3: Reagents for Hofmann Rearrangement of N-Protected Asparagine

| Reagent | Abbreviation |

|---|---|

| Iodosobenzene diacetate | PIDA |

| (Diacetoxyiodo)benzene |

The ring-opening of strained cyclic derivatives of serine with an azide nucleophile offers a stereocontrolled route to 3-azido-L-alanine. This strategy relies on the inherent reactivity of strained ring systems, such as sulfamidates and β-lactones (oxetanones).

For instance, chiral sulfamidates derived from serine can be ring-opened with various nucleophiles, including sodium azide, to afford β-substituted amino acids. acs.org Similarly, N-Boc-α-alkylserine β-lactones undergo ring-opening with sodium azide to yield N-Boc-α-alkyl-β-azidoalanines. researchgate.net These precursors are valuable as they are N-protected and ready for direct use in peptide synthesis. researchgate.net The reaction proceeds via an S_N2 mechanism, with the azide attacking the β-carbon and opening the ring, which typically results in a clean inversion of stereochemistry.

While not a direct synthesis of this compound, the stereoselective alkylation of N-Boc-protected δ-lactams is a powerful methodology for preparing analogues, specifically optically active α,δ-disubstituted δ-amino acids. acs.orgresearchgate.netacs.orgnih.gov This method provides a route to amino acids with substitution at both the α and δ positions.

The process begins with the preparation of N-Boc-protected-5-substituted δ-lactams from the corresponding β-amino acids. acs.orgacs.org The sodium enolates of these lactams are then generated using a base like sodium hexamethyldisilazide (NaHMDS) and subsequently alkylated with various electrophiles. acs.orgacs.org These alkylation reactions proceed with high yield and high facial selectivity, allowing for the introduction of a wide range of substituents at the α-position. acs.orgacs.org The final α,δ-disubstituted δ-amino acids are obtained by the hydrolysis of the resulting lactams. acs.orgacs.org This methodology is valuable for creating non-natural amino acid analogues that can be used to build novel peptide structures.

Table 4: Summary of Alkylation of N-Boc-Protected δ-Lactams

| Starting Material | Key Steps | Product |

|---|

N-Protection Strategies in Azido-Amino Acid Synthesis

The protection of the α-amino group is a critical first step in amino acid synthesis to prevent unwanted polymerization and side reactions. The choice of protecting group is dictated by its stability under various reaction conditions and the ease of its selective removal.

Utility of the tert-Butoxycarbonyl (Boc) Protecting Group

The tert-butoxycarbonyl (Boc) group is a widely used acid-labile protecting group for amines in organic synthesis wikipedia.orgnih.gov. Its utility in the synthesis of this compound stems from its robustness under the basic or nucleophilic conditions often required for introducing the azido functionality, coupled with its straightforward removal under mild acidic conditions.

The installation of the Boc group is typically achieved by reacting the starting amino acid, L-alanine or a precursor like L-serine, with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. wikipedia.orgchemicalbook.com This reaction is versatile and can be performed in various solvent systems, including aqueous or organic media, to afford the N-protected product in high yield. chemicalbook.comnih.gov The Boc group enhances the stability and reactivity of the amino acid derivative, making it an essential building block for the synthesis of peptides and proteins. chemimpex.com Its presence allows for selective chemical modifications at other positions of the molecule without affecting the protected amino group. chemimpex.com

The primary advantage of the Boc group is its selective deprotection using acids like trifluoroacetic acid (TFA) in dichloromethane (B109758) or hydrogen chloride (HCl) in methanol. wikipedia.org This acid-lability allows for its removal without affecting other protecting groups that are sensitive to bases or hydrogenolysis, a key feature in multi-step synthetic strategies. researchgate.net

Table 1: Common Methods for Boc-Protection of Amino Acids

| Reagents | Base | Solvent System | Conditions | Reference |

|---|---|---|---|---|

| Di-tert-butyl dicarbonate (Boc₂O) | Sodium hydroxide (B78521) (NaOH) | Water / Tetrahydrofuran (B95107) (THF) | 0°C to Room Temperature | chemicalbook.com |

| Di-tert-butyl dicarbonate (Boc₂O) | - | Water (on-water reaction) | Ambient Temperature | wikipedia.org |

| Di-tert-butyl dicarbonate (Boc₂O) | 4-Dimethylaminopyridine (DMAP) | Acetonitrile | - | wikipedia.org |

| Di-tert-butyl dicarbonate (Boc₂O) | Sodium bicarbonate (NaHCO₃) | Chloroform / Water (biphasic) | Reflux | wikipedia.org |

Orthogonal Protection Strategies in Multi-Step Chemical Synthesis

In the synthesis of complex molecules like modified peptides, multiple functional groups must be protected and deprotected selectively. An orthogonal protection strategy employs a set of protecting groups where each type can be removed by a specific method without affecting the others. researchgate.netnih.gov This approach is fundamental for achieving controlled, sequential modifications.

In the context of this compound synthesis and its subsequent use, the Boc group is part of a broader orthogonal scheme. For instance, in solid-phase peptide synthesis (SPPS), the Boc/benzyl (Bn) strategy is a common approach where the N-terminal α-amino group is protected by the acid-labile Boc group, and side-chain functional groups are protected by benzyl-based groups, which are removed by hydrogenolysis. researchgate.netnih.gov

The azido group itself can be considered part of an orthogonal set. It is stable under the acidic and basic conditions used to remove Boc and 9-fluorenylmethoxycarbonyl (Fmoc) groups, respectively. sigmaaldrich.compeptide.com The azide can be selectively reduced to an amine under mild conditions using phosphines or thiols, providing a means to unmask a side-chain amino group for further functionalization, such as branching or cyclization. sigmaaldrich.com This orthogonality is crucial for incorporating azido-amino acids into peptides and subsequently conjugating them via click chemistry or Staudinger ligation.

Table 2: Examples of Orthogonal Protecting Groups in Peptide Synthesis

| Protecting Group | Abbreviation | Functionality Protected | Removal Conditions | Stable To |

|---|---|---|---|---|

| tert-Butoxycarbonyl | Boc | α-Amino | Mild Acid (e.g., TFA) | Base, Hydrogenolysis |

| 9-Fluorenylmethoxycarbonyl | Fmoc | α-Amino | Base (e.g., Piperidine) | Mild Acid, Hydrogenolysis |

| Benzyl | Bn | Carboxyl, Hydroxyl, Thiol | Hydrogenolysis, Strong Acid (HF) | Mild Acid, Base |

| tert-Butyl | tBu | Carboxyl, Hydroxyl | Mild Acid (e.g., TFA) | Base, Hydrogenolysis |

| Azido | N₃ | Amine (as precursor) | Reduction (e.g., Phosphines) | Acid (TFA), Base (Piperidine) |

Stereochemical Control in this compound Synthesis

Maintaining the desired stereochemistry is paramount in the synthesis of bioactive molecules, as the biological activity of amino acids and peptides is highly dependent on their configuration. The synthesis of this compound requires precise control to ensure the L-configuration at the α-carbon.

Enantioselective Approaches for Optically Active Azido-Amino Acids

Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule. For this compound, this is most commonly achieved by starting with a readily available, enantiomerically pure precursor from the chiral pool.

One of the most prevalent strategies involves the conversion of L-serine. nih.gov The hydroxyl group of a suitably N-protected L-serine derivative can be transformed into a good leaving group (e.g., mesylate or tosylate) or converted to a bromide, followed by nucleophilic substitution with sodium azide (NaN₃). nih.gov This Sₙ2 reaction proceeds with an inversion of configuration at the β-carbon, but the stereocenter at the α-carbon remains untouched, thus preserving the L-configuration of the final azido-alanine product.

Another effective route starts from N-protected L-asparagine. cam.ac.uk A Hofmann rearrangement of the side-chain amide group yields a diaminopropionic acid derivative. The newly formed side-chain amino group can then be converted to an azide via a diazo-transfer reaction, again preserving the original stereochemistry of the α-carbon. cam.ac.uk More advanced methods include the enantioselective synthesis of N-Boc-α,α-disubstituted α-amino acids through Sharpless asymmetric epoxidation of allylic alcohols, followed by regioselective ring-opening of the resulting epoxy alcohol with an azide nucleophile. researchgate.net

Diastereoselective Synthesis of Alanine (B10760859) Derivatives

Diastereoselective synthesis is employed when creating a new stereocenter in a molecule that already contains one or more stereocenters, aiming to produce a specific diastereomer. While the synthesis of this compound itself does not typically create a new stereocenter at the α-carbon (as it starts from L-alanine or L-serine), diastereoselective methods are crucial for synthesizing more complex analogues or derivatives.

Methods for the diastereoselective synthesis of alanine derivatives often involve the use of chiral auxiliaries or chiral enolates. nih.gov For example, a chiral enolate derived from an N-acylated alanine derivative can be alkylated, with the existing stereocenter directing the approach of the electrophile to preferentially form one diastereomer. nih.gov Although less common for the direct synthesis of the target molecule, these principles are fundamental in the broader field of amino acid synthesis and can be applied to produce alanine derivatives with specific diastereomeric configurations. After the reaction, the separation of any resulting diastereomers may be necessary. acs.org

Analytical and Purification Techniques in Synthetic Schemes

Rigorous analysis and purification are essential to ensure the identity and purity of the synthesized this compound. A combination of chromatographic and spectroscopic techniques is employed at various stages of the synthesis.

The primary method for purification is chromatography. Flash column chromatography on silica (B1680970) gel is frequently used to separate the desired product from starting materials, reagents, and byproducts following the reaction. nih.gov For higher purity requirements, High-Performance Liquid Chromatography (HPLC), particularly reversed-phase HPLC (RP-HPLC), is the method of choice. nih.govfbise.edu.pk HPLC is also a powerful analytical tool for assessing the purity of the final compound. fbise.edu.pk In some cases, the product can be purified by recrystallization, which can be effective for obtaining highly pure crystalline solids. smolecule.com

Once purified, the structure and identity of the compound are confirmed using various analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are used to confirm the molecular structure, showing characteristic signals for the Boc group, the alanine backbone, and the methylene (B1212753) group attached to the azide. chemicalbook.com

Mass Spectrometry (MS) : This technique confirms the molecular weight of the compound. nih.gov High-resolution mass spectrometry (HRMS) can provide the exact molecular formula.

Infrared (IR) Spectroscopy : IR spectroscopy is particularly useful for identifying the characteristic stretching vibration of the azide group (N₃), which typically appears as a strong, sharp peak around 2100 cm⁻¹.

Table 3: Summary of Analytical and Purification Techniques

| Technique | Purpose | Key Information Provided |

|---|---|---|

| Flash Column Chromatography | Primary Purification | Separation of product from reaction mixture components. nih.gov |

| High-Performance Liquid Chromatography (HPLC) | High-Resolution Purification & Analysis | Separation of enantiomers/diastereomers, purity assessment. nih.govfbise.edu.pk |

| Recrystallization | Purification | Isolation of pure crystalline product from a saturated solution. smolecule.com |

| Nuclear Magnetic Resonance (NMR) | Structure Elucidation | Connectivity of atoms, confirmation of functional groups (e.g., Boc). chemicalbook.com |

| Mass Spectrometry (MS) | Structure Confirmation | Molecular weight and molecular formula. nih.gov |

| Infrared (IR) Spectroscopy | Functional Group Identification | Detection of key functional groups, especially the azide (N₃) stretch. |

Chemical Reactivity and Mechanistic Investigations of N Boc 3 Azido L Alanine

Azide (B81097) Group Reactivity in Cycloaddition Reactions

The azide group (–N₃) is a cornerstone of "click chemistry," a concept introduced to describe reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. organic-chemistry.org Organic azides are particularly valued for their stability under typical synthetic conditions and their specific reactivity in 1,3-dipolar cycloaddition reactions, which form stable five-membered heterocyclic rings. wikipedia.orgresearchgate.net

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the premier example of a click reaction, uniting azides and terminal alkynes to exclusively form 1,4-disubstituted 1,2,3-triazoles. wikipedia.orgnih.gov This reaction represents a significant improvement over the thermal Huisgen 1,3-dipolar cycloaddition, which requires elevated temperatures and often yields a mixture of 1,4- and 1,5-regioisomers. nih.govbeilstein-journals.org The CuAAC reaction proceeds efficiently under mild, often aqueous conditions, and exhibits remarkable functional group tolerance, making it highly suitable for modifying complex biomolecules. organic-chemistry.orgbeilstein-journals.org

The mechanism of the CuAAC reaction involves the in situ formation of a copper(I) acetylide species. nih.gov The copper(I) catalyst, often generated from a copper(II) source like copper(II) sulfate (B86663) with a reducing agent such as sodium ascorbate, coordinates with the terminal alkyne, lowering the pKa of the acetylenic proton and facilitating the formation of the copper acetylide. wikipedia.orgbeilstein-journals.org This intermediate then reacts with the azide group of a molecule like N-Boc-3-azido-L-alanine. The catalytic cycle proceeds through a six-membered copper-containing metallacycle intermediate, which ultimately leads to the formation of the stable 1,4-disubstituted triazole product and regeneration of the catalyst. organic-chemistry.orgwikipedia.org The reaction exhibits an enormous rate acceleration of up to 10⁸ compared to the uncatalyzed thermal reaction. organic-chemistry.org

The versatility of CuAAC has been demonstrated in numerous applications, including peptide synthesis and bioconjugation. smolecule.com this compound can be incorporated into a peptide chain, and the pendant azide group can then be selectively reacted with an alkyne-tagged molecule, such as a fluorophore, drug, or polymer.

| Catalyst System | Solvent | Temperature | Key Features | Citation |

|---|---|---|---|---|

| CuSO₄ / Sodium Ascorbate | Aqueous / Organic Co-solvents (e.g., t-BuOH/H₂O) | Room Temperature | Standard, widely used conditions; tolerant of many functional groups. | beilstein-journals.org |

| Cu(I) salts (e.g., CuI, CuBr) with a ligand | Organic Solvents (e.g., DMF, CH₃CN) | Room Temperature | Ligands like tris(triazolyl)amine stabilize the Cu(I) oxidation state. | ijrpc.com |

| Copper Tubing (as catalyst source) | Various | Elevated (Flow Chemistry) | Heterogeneous catalysis for continuous flow synthesis. | nih.gov |

To circumvent the potential cytotoxicity of copper catalysts in living systems, the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) was developed. researchgate.net This reaction leverages the high ring strain of cyclooctyne (B158145) derivatives to achieve cycloaddition with azides without the need for a metal catalyst. The release of enthalpy from the strained ring provides the driving force for the reaction, allowing it to proceed under physiological conditions. This makes SPAAC a truly bioorthogonal reaction, as it does not interfere with native biochemical processes. researchgate.net

The kinetics of the SPAAC reaction are highly dependent on the structure of the cyclooctyne. Modifications to the cyclooctyne ring, such as the addition of fused aromatic rings (e.g., dibenzocyclooctyne, DBCO) or electron-withdrawing groups, can significantly enhance the reaction rate. researchgate.netnih.gov this compound is a suitable substrate for SPAAC, enabling its conjugation to molecules functionalized with strained alkynes in biological environments. medchemexpress.com The reaction proceeds rapidly at room temperature and provides stable triazole products. nih.govrsc.org

| Strained Alkyne | Abbreviation | Key Features | Citation |

|---|---|---|---|

| Dibenzocyclooctyne | DBCO | High reaction kinetics, commonly used for bioconjugation. | researchgate.netmedchemexpress.com |

| Bicyclononyne | BCN | High stability and good reaction rates. | medchemexpress.com |

| 4-Dibenzocyclooctynol | DIBO | Reacts exceptionally fast; the alcohol provides a handle for further functionalization. | researchgate.netnih.gov |

The azide group of this compound is a classic 1,3-dipole and can, in principle, participate in cycloaddition reactions with a variety of dipolarophiles beyond alkynes, such as alkenes and nitriles, to form five-membered heterocycles. wikipedia.orgresearchgate.netwikipedia.org The thermal Huisgen cycloaddition between an azide and an alkene is generally sluggish and requires high temperatures. wikipedia.org

However, catalysis can alter the reactivity and regioselectivity. For instance, while copper catalysis favors the 1,4-triazole from terminal alkynes, ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) selectively yields the 1,5-disubstituted triazole. wikipedia.orgijrpc.com The proposed mechanism for RuAAC does not involve acetylide intermediates but rather proceeds through an oxidative coupling pathway to form a six-membered ruthenacycle, followed by reductive elimination. wikipedia.orgijrpc.com These alternative cycloaddition pathways expand the synthetic utility of azido-containing building blocks like this compound, allowing for the synthesis of diverse heterocyclic scaffolds. beilstein-journals.orgnih.gov

Role of the N-Boc Protecting Group in Reaction Selectivity and Stability

The tert-butoxycarbonyl (Boc) group is one of the most widely used amine protecting groups in organic synthesis, particularly in peptide chemistry. nbinno.compeptide.com Its function is to temporarily block the reactivity of the α-amino group of this compound, allowing for selective reactions at other sites, such as the carboxyl group or the azide side chain.

The key advantage of the Boc group is its lability under acidic conditions, while remaining stable to a wide range of other reagents. nbinno.commdpi.com This orthogonality allows for its selective removal without affecting other sensitive functional groups that might be present in a peptide chain, such as esters or the azide moiety itself.

The standard method for Boc deprotection involves treatment with a strong acid, most commonly trifluoroacetic acid (TFA), typically in a solvent like dichloromethane (B109758) (DCM). peptide.comreddit.com The mechanism involves protonation of the carbonyl oxygen of the Boc group, followed by the cleavage of the tert-butyl-oxygen bond to release the free amine (as its ammonium (B1175870) salt), carbon dioxide, and a stable tert-butyl cation. Other acidic reagents, such as hydrogen chloride (HCl) in an organic solvent like dioxane, are also frequently used. reddit.com

While effective, these strongly acidic methods can sometimes be incompatible with other acid-sensitive groups within a molecule. researchgate.netresearchgate.net Consequently, various milder or alternative deprotection strategies have been developed. These include the use of Lewis acids or protic ionic liquids. mdpi.comresearchgate.netresearchgate.net The choice of deprotection agent is critical for ensuring the integrity of the target molecule, especially in complex, multi-step syntheses. nih.gov

| Reagent | Typical Conditions | Advantages | Potential Issues | Citation |

|---|---|---|---|---|

| Trifluoroacetic Acid (TFA) | 20-50% in DCM, 0°C to RT | Fast, efficient, and reliable. | Harsh; can cleave other acid-sensitive groups. | peptide.comreddit.com |

| Hydrogen Chloride (HCl) | 4M in Dioxane or Ethyl Acetate | Effective, provides the hydrochloride salt directly. | Can cause side reactions with certain substrates. | mdpi.comreddit.com |

| Lewis Acids (e.g., BiCl₃, FeCl₃) | Catalytic amounts in organic solvents | Milder conditions, high chemoselectivity. | Requires careful optimization for different substrates. | researchgate.net |

| Thermal Deprotection | Heating in solvents like MeOH (e.g., 150°C in flow) | Acid-free conditions. | Requires high temperatures, not suitable for thermally sensitive compounds. | nih.gov |

In solid-phase peptide synthesis (SPPS), the N-Boc group plays a crucial role by preventing self-polymerization and ensuring that the amino group of this compound only participates in amide bond formation after its controlled removal. nbinno.compeptide.com The typical Boc-based SPPS cycle involves:

Deprotection: Removal of the N-Boc group from the N-terminal amino acid of the growing peptide chain attached to a solid support, using an acid like TFA. peptide.com

Neutralization: The resulting terminal ammonium salt is neutralized with a non-nucleophilic base.

Coupling: The newly freed amino group reacts with the activated carboxyl group of the incoming this compound. The carboxylic acid is typically activated using coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or uronium/aminium salts like HBTU, which form highly reactive intermediates that readily undergo nucleophilic attack by the amine. luxembourg-bio.com

The presence of the bulky N-Boc group can sterically influence the coupling reaction, but this is a general feature of peptide synthesis and is managed by using efficient coupling reagents and appropriate reaction times. luxembourg-bio.comresearchgate.net The N-carbamate structure of the Boc group also helps to suppress racemization at the α-carbon during the carboxyl activation step, which is critical for maintaining the stereochemical integrity of the final peptide. researchgate.net The azide side chain is stable to these standard coupling and deprotection conditions, allowing for the synthesis of azide-functionalized peptides that are ready for subsequent modification via click chemistry. cam.ac.uk

Mechanistic Insights into Azide Reduction and Transformation Reactions

The chemical reactivity of the azide functional group in this compound is diverse, with reduction and cycloaddition reactions being the most prominent transformations. Mechanistic understanding of these reactions is crucial for the strategic application of this compound in chemical biology and peptide synthesis.

A primary transformation of the azido (B1232118) group is its reduction to a primary amine. The Staudinger reduction is a widely employed method for this conversion due to its mild and chemoselective nature. The reaction proceeds through a well-established mechanism involving the nucleophilic attack of a phosphine (B1218219), typically triphenylphosphine (B44618), on the terminal nitrogen of the azide. This initial step forms a phosphazide (B1677712) intermediate. Subsequently, dinitrogen is eliminated to yield an iminophosphorane (also known as an aza-ylide). The final step involves the hydrolysis of the iminophosphorane to afford the primary amine and a phosphine oxide byproduct, such as triphenylphosphine oxide. organic-chemistry.org

Beyond reduction, the azide group of this compound is a key participant in bioorthogonal chemistry, most notably in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". This reaction involves the 1,3-dipolar cycloaddition of the azide with a terminal alkyne to form a stable 1,4-disubstituted 1,2,3-triazole ring. nih.gov This transformation is highly efficient and specific, allowing for the selective labeling and conjugation of biomolecules in complex biological environments. The small size and abiotic nature of the azide group make it an ideal functional handle for such applications. nih.gov

The general mechanism of the CuAAC involves the formation of a copper acetylide intermediate, which then reacts with the azide in a stepwise manner. The high stability and biocompatibility of the resulting triazole linkage make this an invaluable tool in drug discovery, proteomics, and materials science.

| Reaction Type | Key Intermediates | Influencing Factors | Final Product |

| Staudinger Reduction | Phosphazide, Iminophosphorane | Phosphine substituents, Solvent polarity | Primary Amine |

| Azide-Alkyne Cycloaddition | Copper acetylide | Copper(I) catalyst | 1,2,3-Triazole |

Spectroscopic Probes for Vibrational Dynamics Studies of Azide-Derivatized Amino Acids

The azide group in derivatized amino acids, such as this compound, serves as a powerful and sensitive spectroscopic probe for investigating the local environment and dynamics of peptides and proteins. This is primarily achieved through nonlinear infrared (IR) spectroscopy, which can monitor the vibrational frequency fluctuations of the azide's asymmetric stretching mode.

The azide asymmetric stretch vibration is particularly useful as it absorbs in a region of the IR spectrum (around 2100 cm⁻¹) that is relatively free from interference from other biological chromophores. organic-chemistry.org This spectral window allows for the clear and unambiguous detection of the azide probe's signal. The position, intensity, and lineshape of this vibrational band are highly sensitive to the local electrostatic environment, hydrogen bonding interactions, and solvent accessibility.

Studies have demonstrated that azide-derivatized amino acids are excellent vibrational probes for exploring the dynamics within aqueous and biological settings. nih.gov For instance, the vibrational dynamics of the azide label are influenced by the structural flexibility, hydrophilicity, and hydrophobicity of the amino acid side chain to which it is attached. nih.gov This sensitivity allows researchers to glean detailed information about the local structure and dynamics at a specific site within a biomolecule.

A direct comparison between azide and nitrile vibrational probes revealed that the azide group generally has a larger extinction coefficient, making it a more sensitive reporter. organic-chemistry.org The frequency of the azide asymmetric stretch exhibits significant shifts in response to changes in the solvent environment, highlighting its utility in probing local environmental changes. For example, a red shift is typically observed when moving from a polar, protic solvent like water to a less polar solvent like tetrahydrofuran (B95107) (THF). organic-chemistry.org

Two-dimensional infrared (2D-IR) spectroscopy has been employed to study the vibrational frequency fluctuations of azide-derivatized amino acids in water. These experiments have shown that the frequency-frequency time correlation function (FFTCF) of the solute can be modeled to extract information about the timescale of environmental fluctuations. nih.gov

| Spectroscopic Technique | Vibrational Mode | Information Obtained | Advantages |

| Nonlinear Infrared (IR) Spectroscopy | Azide Asymmetric Stretch (~2100 cm⁻¹) | Local environment, Dynamics, H-bonding | High sensitivity, Spectrally isolated region |

| Two-Dimensional Infrared (2D-IR) Spectroscopy | Azide Asymmetric Stretch | Timescales of environmental fluctuations | Detailed dynamic information |

Applications in Peptide and Protein Chemistry Research

N-Boc-3-azido-L-alanine as a Building Block in Peptide Synthesis

The introduction of this compound into peptide chains allows for the site-specific incorporation of a bioorthogonal handle. The tert-butoxycarbonyl (Boc) protecting group on the alpha-amino group makes it compatible with established peptide synthesis methodologies.

This compound can be readily incorporated into peptide sequences using standard solid-phase peptide synthesis (SPPS) protocols. iris-biotech.de The Boc/Bzl protection scheme is a common strategy where the Boc group temporarily protects the N-alpha amino group and is removed under moderately acidic conditions, typically with trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM). peptide.comchempep.com Benzyl-based protecting groups are used for more permanent side-chain protection and require stronger acids for removal. peptide.com

The general cycle of SPPS involves the attachment of the first amino acid to a solid resin support, followed by a cycle of deprotection of the N-alpha protecting group and coupling of the next protected amino acid. peptide.compeptide.com This cycle is repeated until the desired peptide sequence is assembled. peptide.compeptide.com

Table 1: Exemplary Boc-SPPS Protocol for Incorporation of this compound

| Step | Procedure | Reagents and Conditions | Purpose |

| 1. Resin Swelling | The solid support resin is swollen in an appropriate solvent. | Dichloromethane (DCM) or N,N-Dimethylformamide (DMF) for 20-30 minutes. du.ac.in | To allow for efficient diffusion of reagents into the resin beads. du.ac.in |

| 2. Boc Deprotection | Removal of the Boc protecting group from the N-terminus of the growing peptide chain. | 50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) for 15-30 minutes. peptide.comchempep.com | To expose the free amine for the next coupling step. |

| 3. Neutralization | The protonated amine is neutralized to the free amine. | A solution of a hindered base like diisopropylethylamine (DIEA) in DCM. peptide.com | To prepare the N-terminus for reaction with the activated carboxyl group of the incoming amino acid. |

| 4. Amino Acid Coupling | This compound is activated and coupled to the deprotected N-terminus. | Coupling reagents such as HBTU or HATU in the presence of a base like DIEA. | To form the peptide bond. |

| 5. Washing | The resin is washed to remove excess reagents and byproducts. | DMF and DCM. | To purify the resin-bound peptide before the next cycle. |

| 6. Final Cleavage | The completed peptide is cleaved from the resin, and side-chain protecting groups are removed. | Strong acids like anhydrous hydrofluoric acid (HF). du.ac.in | To release the final peptide product. |

This table represents a generalized protocol. Specific conditions and reagents may vary based on the peptide sequence and scale of the synthesis.

While SPPS is dominant, this compound can also be utilized in solution-phase peptide synthesis (LPPS). bachem.comlibretexts.org In this approach, protected amino acids are coupled in a homogenous solution, and the product is isolated and purified after each step. bachem.com This method is often employed for the synthesis of short peptides or for large-scale production where the step-wise purification can lead to a highly pure final product. bachem.com

The principles of protection and coupling are similar to SPPS. The Boc group on this compound provides temporary protection of the amino group, while the carboxyl group of the other amino acid is typically protected as an ester (e.g., methyl or benzyl ester). libretexts.org Coupling is often achieved using reagents like dicyclohexylcarbodiimide (B1669883) (DCC). libretexts.org

The use of this compound is a prime example of the incorporation of non-canonical or unnatural amino acids (UAAs) into peptides to expand their chemical and biological properties. researchgate.netfrontiersin.org The azide (B81097) group is a bioorthogonal chemical handle, meaning it is chemically inert within biological systems but can be selectively reacted with a partner functional group, typically an alkyne, through "click chemistry". mdpi.compeptide.com

This strategy allows for the synthesis of peptides with novel functionalities. For instance, incorporating this compound enables the creation of:

Cyclic peptides: Peptides can be cyclized by reacting the azide group with an alkyne-containing amino acid also incorporated into the sequence.

Peptide conjugates: The azide can be used to attach other molecules like fluorophores, drugs, or polyethylene (B3416737) glycol (PEG) chains to the peptide.

Modified proteins: By incorporating this UAA into proteins, researchers can achieve site-specific modifications that are not possible with natural amino acids. princeton.edu

Bioconjugation Strategies Utilizing this compound

The azide moiety of this compound is central to its utility in bioconjugation. Once incorporated into a peptide or protein, the azide group can undergo highly specific and efficient ligation reactions.

A significant application of this compound is in the labeling and tracking of proteins. iris-biotech.de After the azido-containing peptide or protein is synthesized, the azide serves as a handle for conjugation with a probe molecule. The most common reaction is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC). nih.govacs.org

Table 2: Common Click Chemistry Reactions for Protein Labeling

| Reaction | Description | Key Features |

| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | A reaction between a terminal alkyne and an azide, catalyzed by a copper(I) species, to form a stable 1,4-disubstituted 1,2,3-triazole. peptide.com | High yielding, wide functional group tolerance, and can be performed in aqueous conditions. The copper catalyst can be cytotoxic, limiting its use in live cells. acs.org |

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | A catalyst-free reaction between an azide and a strained cyclooctyne (B158145) (e.g., BCN or DBCO). nih.gov | Bioorthogonal, proceeds readily at physiological temperatures and pH, and is suitable for use in living systems due to the absence of a toxic metal catalyst. nih.govacs.org |

By attaching fluorescent dyes, biotin, or other reporter molecules to an alkyne, researchers can specifically label proteins containing the azido-alanine residue. This enables a variety of experimental applications, including:

Fluorescence microscopy: Visualizing the localization and trafficking of proteins within cells. nih.gov

Pull-down assays: Isolating and identifying protein interaction partners using biotin-alkyne probes.

In vivo imaging: Tracking the biodistribution of protein therapeutics. nih.gov

The azide functionality introduced via this compound is also valuable for immobilizing peptides and proteins onto surfaces for various research applications. Surfaces functionalized with alkyne groups can be used to covalently attach azido-containing biomolecules in a specific orientation.

This has applications in the development of:

Biosensors: Creating surfaces with immobilized enzymes or antibodies for detecting specific analytes.

Biomaterials: Designing materials that can interact with cells in a controlled manner by presenting specific peptide ligands.

Protein arrays: Fabricating high-density arrays of different proteins for high-throughput screening assays.

The ability to control the immobilization of biomolecules with high specificity and efficiency is crucial for the performance and reliability of these research tools.

Development of Chemical Probes for Investigating Biological Systems

Chemical probes are small molecules designed to study and manipulate biological processes by interacting with specific protein targets. The azide group of this compound serves as a chemical handle for the attachment of reporter molecules, such as fluorophores or affinity tags, through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), collectively known as "click chemistry". This bioorthogonal reaction is highly specific and can be performed under mild, aqueous conditions, making it ideal for labeling biological molecules.

By incorporating this compound into a peptide or small molecule ligand that binds to a protein of interest, researchers can create customized chemical probes. Once the probe is bound to its target, the azide group can be selectively reacted with an alkyne-containing reporter molecule. This strategy enables the visualization of protein localization within cells, the identification of protein-protein interactions, and the purification of protein complexes for further analysis.

Table 1: Components of a Chemical Probe Derived from this compound

| Component | Function | Example Moiety |

| Targeting Ligand | Binds to the protein of interest | Peptide, small molecule inhibitor |

| This compound | Provides a bioorthogonal handle | Azide group |

| Reporter Molecule | Enables detection or isolation | Fluorophore (e.g., FITC), Affinity tag (e.g., Biotin) |

Design and Synthesis of Modified Peptides and Peptidomimetics

The incorporation of non-canonical amino acids like this compound into peptides can confer novel properties, leading to the development of peptidomimetics with enhanced therapeutic potential.

The introduction of unnatural amino acids can significantly impact the biological activity and metabolic stability of peptides. While direct studies on this compound's effect on peptide activity are emerging, the principle has been demonstrated with other non-canonical amino acids. For instance, the substitution of tryptophan with β-(1-azulenyl)-L-alanine in an antimicrobial peptide resulted in preserved antimicrobial efficacy, improved proteolytic stability, and enhanced cytocompatibility nih.gov.

The unique steric and electronic properties of the azido (B1232118) group in this compound can influence peptide conformation and binding to biological targets. Furthermore, the azide group is not susceptible to cleavage by proteases, which can enhance the peptide's resistance to enzymatic degradation, thereby prolonging its half-life in biological systems.

Cyclic peptides often exhibit improved biological activity, receptor selectivity, and metabolic stability compared to their linear counterparts. This compound is a key component in the synthesis of cyclic peptides through intramolecular click chemistry. This strategy involves incorporating both this compound and an alkyne-containing amino acid into the same peptide sequence during solid-phase peptide synthesis (SPPS).

Upon completion of the linear peptide synthesis, the azide and alkyne groups are brought into proximity, and the addition of a copper(I) catalyst induces an intramolecular cycloaddition reaction, forming a stable triazole linkage and resulting in a cyclized peptide. This method is highly efficient and compatible with a wide range of peptide sequences and functional groups.

Table 2: Steps in Peptide Cyclization using this compound

| Step | Description |

| 1. Peptide Synthesis | A linear peptide is synthesized containing both this compound and an alkyne-containing amino acid. |

| 2. Deprotection | The Boc protecting group on the N-terminus is removed. |

| 3. Cyclization | A copper(I) catalyst is added to facilitate the intramolecular azide-alkyne cycloaddition. |

| 4. Purification | The resulting cyclic peptide is purified from the reaction mixture. |

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of specific target proteins. A PROTAC consists of two ligands—one that binds to the target protein and another that recruits an E3 ubiquitin ligase—connected by a chemical linker. The design of the linker is crucial for the efficacy of the PROTAC.

Structural and Functional Studies of Proteins via this compound Incorporation

The ability to introduce a bioorthogonal handle into proteins site-specifically is a powerful tool for studying their structure and function in complex biological environments.

By using genetic code expansion techniques, this compound can be site-specifically incorporated into a protein of interest in living cells. This is achieved by engineering a unique codon and a corresponding tRNA/aminoacyl-tRNA synthetase pair that recognizes the unnatural amino acid. Once incorporated, the azide-modified protein can be covalently labeled with a variety of probes through click chemistry.

For example, attaching a fluorescent dye allows for the visualization of the protein's subcellular localization and trafficking using fluorescence microscopy. Alternatively, attaching a photo-crosslinker can be used to identify protein-protein interaction partners by covalently trapping nearby proteins upon photoactivation. This approach provides a powerful means to study the dynamic nature of protein interactions and their functional consequences within the native cellular environment.

Elucidating Cellular Mechanisms through Modified Protein Studies

The site-specific incorporation of unnatural amino acids bearing bioorthogonal functional groups into proteins is a powerful tool for chemical biology. This compound serves as a key building block in this field, enabling researchers to tag and study proteins within the complex environment of a living cell. Once the Boc protecting group is removed and the azido-alanine residue is incorporated into a protein of interest, the azide moiety acts as a chemical handle. This handle can be selectively modified through copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC), collectively known as "click chemistry." These reactions allow for the attachment of various probes, such as fluorophores or affinity tags, with high specificity and efficiency under biocompatible conditions.

This methodology allows for detailed investigation into a protein's lifecycle and function. By attaching a fluorescent probe, researchers can track the localization, trafficking, and degradation of a specific protein in real-time within living cells using advanced microscopy techniques. This approach provides invaluable insights into how proteins move between cellular compartments and how their localization changes in response to cellular signals or disease states. Furthermore, by attaching affinity tags, scientists can isolate the modified protein along with its binding partners, helping to map out complex protein-protein interaction networks that are fundamental to cellular signaling and metabolic pathways.

Detailed Research Findings

Research in this area has successfully utilized azido-functionalized amino acids, such as p-azido-L-phenylalanine (pAzF), to probe protein function and localization, demonstrating a methodology directly applicable to 3-azido-L-alanine. A common experimental workflow involves genetically encoding the unnatural amino acid at a specific site in a target protein. For instance, the tumor suppressor protein PTEN has been studied using this method. nih.gov

In a representative study, p-azido-L-phenylalanine was incorporated into the N-terminus of PTEN expressed in mammalian cells. nih.gov The azide group on the modified PTEN was then reacted with a fluorescent dye containing a cyclooctyne group (e.g., a TAMRA dye derivative) via a strain-promoted "click" reaction. nih.gov This covalent labeling allowed for high-resolution live-cell imaging to monitor the subcellular localization of PTEN. Such studies can reveal critical information about the protein's function, as PTEN's tumor-suppressive activity is tightly linked to its presence in specific cellular compartments, such as the plasma membrane and the nucleus.

The results from these types of experiments can quantify changes in protein distribution under various conditions, such as upon treatment with a drug or during a specific phase of the cell cycle. This provides a dynamic view of cellular mechanisms that is not achievable with methods that rely on fixed, non-living cells.

| Experimental Condition | Observed PTEN Localization | Inferred Cellular Mechanism | Reference |

|---|---|---|---|

| Basal (Unstimulated) State | Primarily cytoplasmic with some nuclear presence | Baseline protein distribution and trafficking | nih.gov |

| Growth Factor Stimulation | Increased recruitment to the plasma membrane | Regulation of PI3K/Akt signaling pathway | nih.gov |

| Treatment with Phosphatase Inhibitor | Diffuse cytoplasmic localization, reduced membrane association | Importance of catalytic activity for proper localization | nih.gov |

This powerful combination of genetic code expansion and bioorthogonal chemistry, enabled by precursors like this compound, provides a versatile platform for dissecting complex cellular processes with high precision.

Advanced Research Directions and Future Perspectives in N Boc 3 Azido L Alanine Chemistry

Development of Novel N-Boc-3-azido-L-alanine Derivatives and Analogues

The chemical architecture of this compound offers multiple avenues for modification to fine-tune its properties for specific applications. Research in this area is primarily focused on exploring alternative protecting group strategies and synthesizing stereoisomers to access novel molecular geometries and biological activities.

While the tert-butoxycarbonyl (Boc) protecting group is widely used due to its stability and ease of removal under acidic conditions, the exploration of alternative protecting groups is a key area of research. The 9-fluorenylmethoxycarbonyl (Fmoc) group, in particular, has emerged as a significant alternative for the protection of the amino group of 3-azido-L-alanine. The Fmoc group is labile to basic conditions, typically using piperidine (B6355638), which offers an orthogonal protection strategy to the acid-labile Boc group. nih.gov This orthogonality is crucial in solid-phase peptide synthesis (SPPS) for the selective deprotection of the N-terminus while side-chain protecting groups remain intact.

The synthesis of Fmoc-protected β-azido-L-alanine has been optimized for efficiency and scalability, making it a cost-effective building block for the preparation of azido-functionalized peptides. nih.gov These Fmoc-azido amino acids can be seamlessly integrated into standard Fmoc-based SPPS protocols. The azide (B81097) group is stable to the piperidine treatment used for Fmoc removal, allowing for the incorporation of the azido (B1232118) functionality at any desired position in a peptide sequence. merckmillipore.com This has facilitated the synthesis of complex peptides containing bioorthogonal handles for subsequent modifications. nih.gov

Beyond alternative protecting groups, the attachment of linkers such as polyethylene (B3416737) glycol (PEG) represents another important direction. PEGylation is a well-established strategy to improve the pharmacokinetic properties of therapeutic peptides and proteins, including increased solubility, reduced immunogenicity, and longer circulation times. While direct PEGylation of this compound is not extensively documented, the principles of solid-phase peptide synthesis allow for the incorporation of PEG chains into peptides containing this amino acid. nih.gov The azido group of an incorporated 3-azido-L-alanine residue can serve as a site for the "click" attachment of PEG chains functionalized with a terminal alkyne, offering a site-specific approach to PEGylation.

| Protecting Group | Cleavage Condition | Key Advantage in Context of 3-azido-L-alanine |

| Boc | Acidic (e.g., TFA) | Standard, well-established chemistry. |

| Fmoc | Basic (e.g., Piperidine) | Orthogonal to many acid-labile side-chain protecting groups, ideal for SPPS. nih.govmerckmillipore.com |

The biological activity and conformational properties of peptides are highly dependent on the stereochemistry of their constituent amino acids. While L-amino acids are the canonical building blocks of proteins, the incorporation of D-amino acids can confer unique properties, such as increased resistance to proteolytic degradation and the ability to adopt specific secondary structures.

The synthesis of the D-enantiomer, N-Boc-3-azido-D-alanine, and other stereoisomers of 3-azido-alanine is an active area of research. These non-natural amino acids are valuable building blocks for the synthesis of peptidomimetics and other molecules with tailored biological activities. For instance, N-Boc-3-(Boc-amino)-D-alanine serves as a precursor for creating modified peptides with potentially enhanced therapeutic properties. The D-configuration is crucial for developing peptides and peptidomimetics with defined three-dimensional structures, which is a key determinant of their biological function. Optimized synthetic routes for Fmoc-protected β-azido-D-alanine have also been developed, further expanding the toolbox for peptide chemists. nih.gov

The applications of D-azido-amino acids are diverse. They can be incorporated into peptides to create more stable therapeutic candidates. Furthermore, the azide functionality on these D-amino acids provides a handle for bioconjugation, allowing for the attachment of imaging agents, drug molecules, or other functionalities. This is particularly relevant in the study of bacterial cell walls, where D-amino acids play a crucial role.

Integration into High-Throughput Screening Platforms and Combinatorial Chemistry Libraries

The unique properties of this compound make it an ideal building block for inclusion in combinatorial chemistry libraries for high-throughput screening (HTS). Combinatorial chemistry enables the rapid synthesis of large and diverse collections of molecules, which can then be screened for biological activity against a variety of targets. nih.govbenthamscience.com

The integration of this compound into these libraries offers several advantages. Firstly, its trifunctional nature allows for the creation of complex and diverse molecular scaffolds. The Boc-protected amine and the carboxylic acid can participate in standard peptide coupling reactions, while the azido side chain remains available for further diversification. This "late-stage functionalization" via click chemistry allows for the rapid generation of a multitude of derivatives from a common peptide or small molecule backbone.

One-bead-one-compound (OBOC) libraries are a powerful platform for the discovery of novel ligands and enzyme inhibitors. nih.gov In this approach, each bead in a large library carries a unique chemical entity. This compound can be incorporated into the synthesis of these libraries. After the initial screening of the library against a biological target, the azide group on the "hit" compounds can be used to attach fluorescent probes or affinity tags via click chemistry, facilitating the identification and characterization of the active molecules. nih.gov This synergy between combinatorial synthesis, bioorthogonal chemistry, and HTS accelerates the drug discovery process. nih.gov

Further Mechanistic Studies at the Atomic and Molecular Level, including Quantum Chemical Approaches

A deeper understanding of the electronic structure and reactivity of this compound is crucial for optimizing its use in various applications and for designing novel reactions. Quantum chemical methods, such as Density Functional Theory (DFT), provide powerful tools to investigate the molecular properties of this compound at an atomic level. mdpi.com

Theoretical studies can elucidate the geometric and electronic structure of this compound, including bond lengths, bond angles, and charge distribution. This information is valuable for understanding its conformational preferences and how it interacts with other molecules. Furthermore, quantum chemical calculations can be used to model the transition states and reaction pathways of reactions involving the azido group, such as the Staudinger ligation and azide-alkyne cycloadditions. This can provide insights into the reaction mechanisms and help in the design of more efficient catalysts or reaction conditions.

Computational studies on unnatural amino acids are increasingly being used to predict their behavior and to design novel proteins with desired properties. asu.edu By applying these methods to this compound, researchers can predict how its incorporation will affect the structure and stability of peptides and proteins. This knowledge is essential for the rational design of novel biomolecules and materials.

Emerging Methodologies in Bioorthogonal Chemistry and Expanding Bioorthogonal Reactions

The azide group of this compound is a cornerstone of bioorthogonal chemistry, which involves chemical reactions that can occur in living systems without interfering with native biological processes. nih.gov While the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC) are the most well-established bioorthogonal reactions involving azides, research is continuously focused on developing new and improved methods. researchgate.net

Emerging trends in this field include the development of new catalysts that are more biocompatible and efficient, as well as the exploration of novel bioorthogonal reaction partners for the azide group. For instance, researchers are investigating alternative click chemistry reactions that proceed with faster kinetics or under different conditions. The development of photo-inducible bioorthogonal reactions offers the ability to control chemical transformations with spatial and temporal precision using light.

Furthermore, the scope of bioorthogonal chemistry is expanding beyond simple ligation reactions to include "bond-cleavage" reactions. science.gov These reactions allow for the controlled release of therapeutic agents or the activation of probes at specific sites within a biological system. The azide group could potentially be incorporated into linkers that are cleavable under specific bioorthogonal conditions. The continued development of these methodologies will broaden the applications of this compound in chemical biology and medicine.

| Bioorthogonal Reaction | Key Features |

| Staudinger Ligation | Reaction between an azide and a phosphine (B1218219) to form an amide bond. nih.gov |

| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Highly efficient and specific reaction between an azide and a terminal alkyne. researchgate.net |

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Copper-free click chemistry using a strained cyclooctyne (B158145). researchgate.net |

| Inverse-Electron-Demand Diels-Alder (IEDDA) | Reaction between a tetrazine and a strained alkene or alkyne, offering very fast kinetics. nih.gov |

Potential Applications in Advanced Materials Science and Nanobiotechnology Research

The unique chemical reactivity of this compound makes it a valuable tool for the development of advanced materials and for applications in nanobiotechnology. The ability to introduce an azide handle onto a surface or into a polymer backbone opens up a vast array of possibilities for material functionalization.

In the field of nanobiotechnology, this compound can be used to functionalize nanoparticles, such as gold nanoparticles or magnetic nanoparticles. mdpi.com The azide-functionalized nanoparticles can then be conjugated to biomolecules, such as proteins, peptides, or DNA, that have been modified to contain an alkyne group. This allows for the creation of targeted drug delivery systems, diagnostic probes, and biosensors.

In materials science, this compound can be incorporated into polymers to create "clickable" materials. For example, it can be used as a monomer or a functional initiator in the synthesis of polymers with pendant azide groups. These polymers can then be cross-linked or functionalized by reacting them with multi-alkyne cross-linkers or alkyne-containing molecules. This approach has been used to synthesize hydrogels with tunable properties for applications in tissue engineering and drug delivery. nih.govcellulosechemtechnol.ro The ability to precisely control the chemical and physical properties of materials through bioorthogonal chemistry is a rapidly growing area of research with significant potential.

Q & A

Q. What are the optimal storage conditions for N-Boc-3-azido-L-alanine to maintain its stability?

this compound should be stored at -20°C in a dry, dark environment to prevent degradation of the azide group and Boc-protected amine. Exposure to moisture or light can lead to hydrolysis or unwanted side reactions. Purity (>97%) is maintained under these conditions, as noted in product specifications .

Q. How can the purity of this compound be verified experimentally?

Use reverse-phase HPLC with UV detection (e.g., at 210–220 nm) to assess purity. Confirm identity via mass spectrometry (MS) for molecular ion peaks matching the molecular formula (C₈H₁₄N₄O₄, MW 230.22 g/mol) and ¹H/¹³C NMR to validate structural integrity. Cross-reference spectral data with literature or databases like NIST Chemistry WebBook .

Q. What synthetic routes are commonly employed to prepare this compound?

A standard method involves:

- Boc protection : Reacting L-alanine with di-tert-butyl dicarbonate (Boc₂O) under alkaline conditions.

- Azide introduction : Substituting the β-hydroxyl or halogen group with sodium azide (NaN₃) via nucleophilic displacement. Monitor reaction progress by TLC and purify via column chromatography .

Advanced Research Questions

Q. How does this compound facilitate site-specific protein labeling via click chemistry?

The azide group enables Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) with alkyne-functionalized probes (e.g., fluorophores, biotin). The Boc group protects the α-amine during solid-phase peptide synthesis (SPPS), ensuring selective conjugation at the β-position. Applications include fluorescent tagging of proteins and biomaterial functionalization .

Q. What analytical challenges arise when characterizing this compound in complex mixtures?

Challenges include:

- Azide reactivity : Avoid unintended reactions with reducing agents or thiols during sample preparation.

- Boc deprotection : Acidic conditions (e.g., TFA) during peptide cleavage may hydrolyze the Boc group prematurely. Mitigate via LC-MS/MS with stable isotope-labeled internal standards to quantify degradation products .

Q. How can discrepancies in reported synthetic yields of this compound be resolved?

Variations often stem from differences in:

- Reaction conditions : Temperature, solvent polarity, and azide source (e.g., NaN₃ vs. TMS-azide).

- Purification methods : Gradient elution in HPLC vs. silica gel chromatography. Validate protocols using control experiments and cross-reference with peer-reviewed syntheses .

Q. What strategies prevent side reactions during SPPS when incorporating this compound?

- Use orthogonal protecting groups (e.g., Fmoc for α-amine, Boc for β-azide) to avoid premature deprotection.

- Employ mild coupling reagents (e.g., HBTU/DIPEA) to minimize azide reduction.

- Monitor by MALDI-TOF MS to detect truncation products .

Methodological Considerations

Q. How to design a study investigating the stability of this compound under physiological conditions?

Q. What statistical methods are appropriate for analyzing quantitative labeling efficiency in click chemistry applications?

Use ANOVA to compare labeling efficiency across reaction conditions (e.g., Cu(I) concentration, temperature). Pair with post-hoc tests (e.g., Tukey’s HSD) to identify significant differences. Validate with confocal microscopy for spatial resolution in cellular studies .

Q. How to address potential toxicity of this compound in live-cell imaging studies?

- Dose-response assays : Measure cell viability (e.g., MTT assay) across concentrations (1–100 µM).

- Control experiments : Use azide-free analogs to isolate toxicity effects.

- Alternative strategies : Employ SPAAC with dibenzocyclooctyne (DBCO) probes to avoid copper toxicity .

Data Interpretation and Validation

Q. How to reconcile conflicting NMR data for this compound in different solvents?

Solvent-induced shifts (e.g., DMSO vs. CDCl₃) can alter peak positions. Compare spectra with computational predictions (e.g., DFT calculations) and reference databases. Use COSY or HSQC to resolve overlapping signals .

Q. What validation steps ensure reproducibility in peptide synthesis using this compound?

- Batch-to-batch consistency : Characterize each synthesis lot via HPLC and MS.

- Sequence verification : Perform Edman degradation or tryptic digest followed by MS/MS.

- Functional assays : Test labeled peptides in binding assays (e.g., SPR) to confirm activity .

Troubleshooting Guide

Q. Low yield during azide substitution: What variables should be optimized?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.